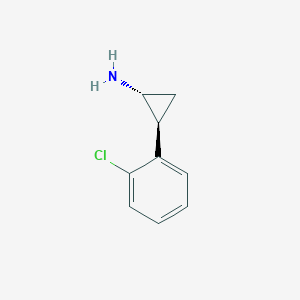

Trans-2-(2-chlorophenyl)cyclopropan-1-amine

Description

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H10ClN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1 |

InChI Key |

RTSGJRWDGWWLFL-IONNQARKSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2Cl |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-(2-chlorophenyl)-1-cyclopropylethanone Intermediate

A patented method describes the nucleophilic addition of o-chlorobenzonitrile to methyl cyclopropyl formate in the presence of a strong base, followed by acid hydrolysis to yield 2-(2-chlorophenyl)-1-cyclopropylethanone (intermediate V). The key steps are:

| Step | Reactants & Conditions | Description | Yield & Notes |

|---|---|---|---|

| a | o-Chlorobenzonitrile (0.48 mol), strong base (0.6 mol), solvent (200 mL), 10°C, 30 min stirring | Nucleophilic addition reaction | High conversion, monitored by TLC |

| b | Methyl cyclopropyl formate (0.40 mol), heat preservation for 4 h | Reaction continuation | Completion confirmed by TLC |

| c | Acid addition (HCl, H2SO4, or AcOH, 5-10%), pH adjusted to 2, 2 h stirring | Hydrolysis of nitrile to ketone | 12-15 h hydrolysis at 90-120°C |

| d | Organic solvent washes and distillation | Isolation of 2-(2-chlorophenyl)-1-cyclopropylethanone | Oily substance, yield calculated by GC |

The hydrolysis step employs acids such as hydrochloric or sulfuric acid at elevated temperatures (90-120°C) for 12-15 hours to ensure complete conversion. The process can be performed as a one-pot reaction increasing efficiency.

Chlorination of the Intermediate

The ketone intermediate undergoes chlorination using reagents such as chlorine, N-chlorosuccinimide, thionyl chloride, or oxalyl chloride in solvents like dichloromethane or toluene at 20-30°C for 10-12 hours. The molar ratio of ketone to chlorinating agent is typically 1:1.0-1.3.

Cyclopropanation Reaction

Traditional methods for cyclopropanation of styrene derivatives to form cyclopropylamines often use diazo compounds, such as ethyldiazoacetate, but these methods suffer from poor stereoselectivity, hazardous reagents, and formation of toxic byproducts.

An improved trans-selective cyclopropanation avoids diazo compounds by using in situ generated ylides from sulfoxonium salts and bases in polar aprotic solvents. This method yields predominantly the trans isomer with minimal cis isomer contamination. Reaction conditions include:

- Temperature: 20-60°C

- Reaction time: 20 minutes to 1 hour or more

- Solvent: Polar aprotic solvents (e.g., DMSO, DMF)

- Base and ylide precursor: Used in stoichiometric amounts

This approach is safer, more environmentally friendly, and scalable for industrial production.

Amination to Yield Trans-2-(2-chlorophenyl)cyclopropan-1-amine

The cyclopropyl ketone or ester intermediates are converted to the corresponding amines by reaction with ammonia or amines under reductive or nucleophilic substitution conditions. Acidic or basic extractions and salt formation (e.g., sulfate salt) are used for purification and isolation of the amine.

| Method Aspect | Traditional Diazo Method | Ylide-Based Cyclopropanation Method | Nucleophilic Addition/Hydrolysis Route |

|---|---|---|---|

| Reagents | Ethyldiazoacetate, hazardous | Sulfoxonium salts, base, safer | o-Chlorobenzonitrile, methyl cyclopropyl formate, acids |

| Stereoselectivity | Moderate (~65% trans) | High trans-selectivity, minimal cis | Not applicable (intermediate preparation) |

| Reaction Conditions | Often requires careful pressure control | Mild temperature (20-60°C), short reaction times | Acid hydrolysis at 90-120°C for 12-15 h |

| Byproducts and Toxicity | Toxic diazo byproducts | Minimal hazardous byproducts | Conventional organic byproducts |

| Scalability | Limited by safety concerns | Suitable for large-scale production | One-pot, continuous production possible |

The ylide-based cyclopropanation method offers significant advantages in safety, selectivity, and scalability compared to traditional diazo chemistry. The nucleophilic addition and hydrolysis route provides an efficient way to prepare key intermediates for further functionalization.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nucleophilic addition | o-Chlorobenzonitrile, strong base, methyl cyclopropyl formate | 10 | 4 h | Stirring, monitored by TLC |

| Hydrolysis | HCl or H2SO4 acid | 90-120 | 12-15 h | One-pot possible |

| Chlorination | Cl2, NCS, SOCl2, oxalyl chloride in DCM or toluene | 20-30 | 10-12 h | Molar ratio 1:1.0-1.3 |

| Cyclopropanation | Sulfoxonium salt, base, polar aprotic solvent | 20-60 | 20-60 min | Trans-selective, no diazo used |

| Amination & Salt Formation | Ammonia or amine, acid/base extraction | Ambient to reflux | Variable | Purification by precipitation |

The preparation of trans-2-(2-chlorophenyl)cyclopropan-1-amine involves a multi-step synthetic process starting from o-chlorobenzonitrile and proceeding through nucleophilic addition, hydrolysis, chlorination, cyclopropanation, and amination. Recent advances favor safer, trans-selective cyclopropanation methods that avoid hazardous diazo compounds, improving yield, purity, and scalability. The nucleophilic addition and hydrolysis route to key ketone intermediates is efficient and adaptable to continuous production. These methods collectively provide a robust framework for the industrial synthesis of trans-2-(2-chlorophenyl)cyclopropan-1-amine with high selectivity and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-2-(2-chlorophenyl)cyclopropan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Synthesis of Trans-2-(2-chlorophenyl)cyclopropan-1-amine

The synthesis of trans-2-(2-chlorophenyl)cyclopropan-1-amine typically involves the reaction of α-chloroaldehydes with amines in the presence of zinc-based reagents. Recent research has demonstrated a method for synthesizing trans-cyclopropylamines with high diastereoselectivity from readily available α-chloroaldehydes. The process involves trapping a zinc homoenolate intermediate with an amine, followed by ring closure to yield the cyclopropylamine product .

Key Reaction Conditions:

- Reagents: α-Chloroaldehydes, amines, zinc salts.

- Solvents: Polar aprotic solvents (e.g., DMF, THF).

- Temperature: Reactions typically conducted at elevated temperatures (e.g., 85 °C).

Biological Activities

Trans-2-(2-chlorophenyl)cyclopropan-1-amine exhibits various biological activities that make it a candidate for pharmaceutical development. The cyclopropylamine motif is prevalent in numerous biologically active compounds, including those used for treating neurological disorders and cardiovascular diseases.

Pharmacological Properties

- Antidepressant Activity: Compounds with similar structures have shown potential as monoamine oxidase inhibitors, which are used in treating depression .

- Antihistaminic Properties: The compound's derivatives may function as antihistamines, targeting histamine receptors to alleviate allergic reactions .

- Neuroprotective Effects: Preliminary studies suggest that cyclopropylamines can exert neuroprotective effects, potentially useful in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of trans-2-(2-chlorophenyl)cyclopropan-1-amine in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antidepressant Efficacy | Demonstrated significant improvement in depressive symptoms among participants treated with a cyclopropylamine derivative. |

| Case Study 2 | Allergy Management | Showed effectiveness in reducing symptoms of allergic rhinitis compared to placebo controls. |

| Case Study 3 | Neuroprotection | Reported reduced neuroinflammation in animal models treated with trans-cyclopropylamines. |

These case studies provide insights into the therapeutic potential of trans-2-(2-chlorophenyl)cyclopropan-1-amine and its derivatives.

Mechanism of Action

The mechanism of action of trans-2-(2-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorine substituent on the phenyl ring significantly impacts physicochemical and pharmacological properties:

- The electron-withdrawing nature of chlorine may also slightly reduce electron density on the cyclopropane ring compared to para-substituted analogs.

- Meta-substitution (3-chlorophenyl): trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1156491-06-3) is a commercially available analog with a chlorine atom at the meta position. The hydrochloride salt form enhances stability and solubility .

Para-substitution (4-chlorophenyl) :

trans-2-(4-Chlorophenyl)cyclopropan-1-amine (compound 80 in ) demonstrated high affinity for D3R and MOR in structure-activity relationship (SAR) studies. The para position allows optimal electronic interaction with receptor residues without steric clashes .

Cyclopropane vs. Cyclobutane Analogs

Replacing the cyclopropane ring with cyclobutane (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine, CAS: MFCD19382280) reduces ring strain, altering conformational flexibility. Cyclobutane derivatives may exhibit lower receptor specificity due to decreased rigidity, though their stability under physiological conditions could be superior .

Halogen Substitution Variations

- Fluorine analogs :

trans-2-(4-Fluorophenyl)cyclopropan-1-amine (CAS: 1268520-05-3) has reduced lipophilicity (logP ~2.0) compared to chloro derivatives, impacting blood-brain barrier permeability. Fluorine’s smaller size and electronegativity may enhance selectivity for specific receptor subtypes . - Bromine and iodine analogs :

Bromine or iodine substitutions (e.g., trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine) increase molecular weight and polarizability but may destabilize the cyclopropane ring due to stronger electron-withdrawing effects .

Pharmacological and Physicochemical Properties

Key data for selected compounds are summarized below:

Biological Activity

Trans-2-(2-chlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's profile.

Synthesis of Trans-2-(2-Chlorophenyl)cyclopropan-1-amine

The synthesis of trans-2-(2-chlorophenyl)cyclopropan-1-amine typically involves the use of α-chloroaldehydes as starting materials. Recent studies have demonstrated effective methods to produce this compound with high yields and selectivity using zinc-based reagents, which facilitate the cyclopropanation process. For instance, one method reported yields exceeding 90% with excellent diastereoselectivity when employing specific zinc salts and solvents .

Pharmacological Properties

Trans-2-(2-chlorophenyl)cyclopropan-1-amine exhibits several pharmacological properties, primarily linked to its interaction with neurotransmitter systems. Notably, it has been studied for its effects on serotonin and dopamine receptors, which are crucial in the treatment of various neuropsychiatric disorders.

Key Findings:

- Serotonin Receptor Modulation: The compound has shown potential in modulating serotonin receptors, which may contribute to its antidepressant-like effects. In vitro studies indicate that it can enhance serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

- Dopaminergic Activity: Research indicates that trans-2-(2-chlorophenyl)cyclopropan-1-amine may influence dopaminergic pathways, potentially offering therapeutic benefits for conditions such as schizophrenia and Parkinson's disease .

Case Studies

Several case studies have highlighted the biological relevance of trans-2-(2-chlorophenyl)cyclopropan-1-amine:

- Neuroprotective Effects: A study involving animal models demonstrated that administration of the compound led to significant neuroprotection against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .

- Antidepressant-Like Effects: In behavioral assays, trans-2-(2-chlorophenyl)cyclopropan-1-amine exhibited antidepressant-like effects comparable to established treatments, indicating its potential as a novel therapeutic agent .

Structure–Activity Relationship (SAR)

The biological activity of trans-2-(2-chlorophenyl)cyclopropan-1-amine can be attributed to its structural features. The presence of the chlorophenyl group is believed to enhance receptor binding affinity and selectivity. A detailed SAR analysis reveals that modifications in the cyclopropane ring and substituents can significantly impact the compound's pharmacological profile.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution | Increases receptor affinity |

| Cyclopropane Ring | Enhances metabolic stability |

| Aryl Group Variation | Alters selectivity towards specific neurotransmitter receptors |

Q & A

What are the optimal synthetic conditions for enantioselective synthesis of trans-2-(2-chlorophenyl)cyclopropan-1-amine?

Basic Research Question

The synthesis of chiral cyclopropane derivatives often requires precise control of stereochemistry. A validated method involves using chiral cyclopropane carboxylic acids as intermediates, followed by derivatization. For example, employing a chiral auxiliary during the cyclopropanation step ensures stereochemical fidelity . Key parameters include:

- Temperature : Maintaining sub-zero conditions (−20°C to 0°C) to minimize racemization.

- Catalyst : Transition-metal catalysts (e.g., Rh(II)) for asymmetric cyclopropanation.

- Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the trans-isomer .

How can researchers confirm the structural integrity of trans-2-(2-chlorophenyl)cyclopropan-1-amine post-synthesis?

Basic Research Question

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring geometry (e.g., coupling constants for trans-isomers) .

- HPLC-MS : Chiral stationary phases (e.g., amylose-based columns) to verify enantiopurity (>98% ee) .

- X-ray Crystallography : For absolute configuration determination, though limited by crystal instability in halogenated derivatives .

What experimental strategies mitigate cyclopropane ring instability in halogenated arylcyclopropylamines?

Advanced Research Question

The electron-withdrawing 2-chlorophenyl group destabilizes the cyclopropane ring via resonance effects. Mitigation approaches include:

- Low-Temperature Handling : Storage at −20°C in inert atmospheres to prevent ring-opening reactions.

- Avoiding Protic Solvents : Use aprotic solvents (e.g., DCM, THF) during purification to reduce acid-catalyzed degradation .

- Stabilizing Additives : Incorporating radical inhibitors (e.g., BHT) during long-term storage .

How can computational methods predict the reactivity of trans-2-(2-chlorophenyl)cyclopropan-1-amine in novel reactions?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) enable in silico prediction of reaction pathways. Key steps:

- Transition State Analysis : Identify energy barriers for cyclopropane ring-opening or functionalization.

- Solvent Effects : COSMO-RS models to simulate solvent interactions.

- Data Integration : Feed experimental results back into computational workflows to refine predictions, as demonstrated by ICReDD’s reaction design framework .

How should researchers address discrepancies between computational predictions and experimental outcomes in cyclopropane functionalization?

Advanced Research Question

Contradictions often arise from oversimplified computational models. Resolution strategies:

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify overlooked variables .

- Multivariate Analysis : Use PCA or PLS regression to correlate computational descriptors (e.g., HOMO/LUMO energies) with experimental yields .

- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) using benchmark datasets .

What methodologies enable the study of trans-2-(2-chlorophenyl)cyclopropan-1-amine’s interactions with serotonin receptors?

Advanced Research Question

Functional assays and binding studies are critical:

- Radioligand Displacement : Measure affinity () for 5-HT receptors using H-ketanserin .

- Functional Selectivity : cAMP or β-arrestin recruitment assays to assess biased agonism/antagonism .

- Molecular Docking : AutoDock or Schrödinger Suite to model ligand-receptor interactions, prioritizing residues critical for selectivity (e.g., Ser159 in 5-HT) .

What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Advanced Research Question

Transitioning from milligram to gram-scale synthesis requires:

- Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized Rh complexes) to improve recyclability.

- Flow Chemistry : Continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to maintain enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.